Molecular Weight Differentiation vs. 3-Chloro-4-Methoxy Analog: Implications for Permeability and Target Occupancy
The target compound (MW 371.4 g·mol⁻¹) is 34.4 g·mol⁻¹ lighter than its closest commercially cataloged analog, N-(3-chloro-4-methoxyphenyl)-2-(1-oxo-1H-isochromen-3-yl)benzamide (MW 405.8 g·mol⁻¹), owing to the absence of the 3-chloro substituent . This mass difference corresponds to approximately 9.3% lower molecular weight, which according to established medicinal chemistry guidelines places the target compound in a more favorable property space for passive membrane permeability (MW < 400 threshold) [1].
| Evidence Dimension | Molecular Weight (MW) |
|---|---|
| Target Compound Data | 371.4 g·mol⁻¹ |
| Comparator Or Baseline | N-(3-chloro-4-methoxyphenyl)-2-(1-oxo-1H-isochromen-3-yl)benzamide: 405.8 g·mol⁻¹ |
| Quantified Difference | ΔMW = −34.4 g·mol⁻¹ (−9.3%) |
| Conditions | Calculated from molecular formula C₂₃H₁₇NO₄ vs. C₂₃H₁₆ClNO₄; data sourced from Chemsrc chemical database |
Why This Matters
Lower MW within the Lipinski-compliant range (MW < 500, optimally < 400) improves the probability of adequate passive permeability and oral bioavailability, making the target compound a more tractable starting point for cellular assay development.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. doi:10.1016/S0169-409X(00)00129-0. View Source
